molecular formula C25H31FN2O B10883727 (4-Benzylpiperidin-1-yl)[1-(2-fluorobenzyl)piperidin-3-yl]methanone

(4-Benzylpiperidin-1-yl)[1-(2-fluorobenzyl)piperidin-3-yl]methanone

Cat. No.: B10883727
M. Wt: 394.5 g/mol
InChI Key: WMWDKSUEACMBLJ-UHFFFAOYSA-N
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Description

(4-Benzylpiperidin-1-yl)[1-(2-fluorobenzyl)piperidin-3-yl]methanone is a complex organic compound featuring two piperidine rings, each substituted with benzyl and fluorobenzyl groups. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, particularly in the context of neurodegenerative diseases and other therapeutic areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperidin-1-yl)[1-(2-fluorobenzyl)piperidin-3-yl]methanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of Piperidine Rings: The initial step involves the synthesis of the piperidine rings. This can be achieved through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.

    Substitution Reactions: The piperidine rings are then functionalized with benzyl and fluorobenzyl groups. This step often involves nucleophilic substitution reactions where benzyl halides react with piperidine under basic conditions.

    Coupling Reactions: The final step involves coupling the substituted piperidine rings through a methanone linkage. This can be achieved using reagents like Grignard reagents or organolithium compounds to form the desired methanone bridge.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Catalysis: Utilizing catalysts to enhance reaction rates and selectivity.

    Solvent Selection: Choosing solvents that maximize solubility and reaction efficiency.

    Temperature and Pressure Control: Maintaining optimal reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperidin-1-yl)[1-(2-fluorobenzyl)piperidin-3-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Alkyl halides, amines, thiols.

Major Products

    Oxidation: Formation of benzyl ketones or carboxylic acids.

    Reduction: Formation of benzyl alcohols.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Benzylpiperidin-1-yl)[1-(2-fluorobenzyl)piperidin-3-yl]methanone is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound is studied for its potential interactions with biological targets. Its piperidine rings and benzyl groups make it a candidate for binding to various receptors and enzymes, which can be explored for therapeutic purposes.

Medicine

In medicine, this compound is investigated for its potential neuroprotective effects. It may interact with neurotransmitter systems, offering potential benefits in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Industry

Industrially, this compound can be used in the development of pharmaceuticals and agrochemicals. Its ability to undergo various chemical modifications makes it a versatile intermediate in the synthesis of active ingredients.

Mechanism of Action

The mechanism of action of (4-Benzylpiperidin-1-yl)[1-(2-fluorobenzyl)piperidin-3-yl]methanone involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors. For instance, it could inhibit acetylcholinesterase, thereby increasing acetylcholine levels in the brain, which is beneficial in Alzheimer’s disease . Additionally, it might interact with other neurotransmitter systems, providing neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

    (4-Benzylpiperidin-1-yl)[1-(4-fluorobenzyl)piperidin-3-yl]methanone: Similar structure but with a different fluorine position.

    N-Benzylpiperidine: Lacks the fluorobenzyl group and methanone linkage.

    Piperidine Derivatives: Various derivatives with different substituents on the piperidine ring.

Uniqueness

(4-Benzylpiperidin-1-yl)[1-(2-fluorobenzyl)piperidin-3-yl]methanone is unique due to its dual piperidine rings with specific benzyl and fluorobenzyl substitutions. This structure provides distinct pharmacological properties, making it a valuable compound for research and development in medicinal chemistry .

Properties

Molecular Formula

C25H31FN2O

Molecular Weight

394.5 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]methanone

InChI

InChI=1S/C25H31FN2O/c26-24-11-5-4-9-22(24)18-27-14-6-10-23(19-27)25(29)28-15-12-21(13-16-28)17-20-7-2-1-3-8-20/h1-5,7-9,11,21,23H,6,10,12-19H2

InChI Key

WMWDKSUEACMBLJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2F)C(=O)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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